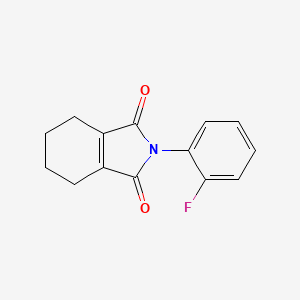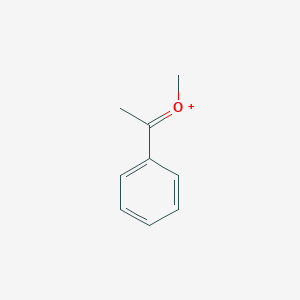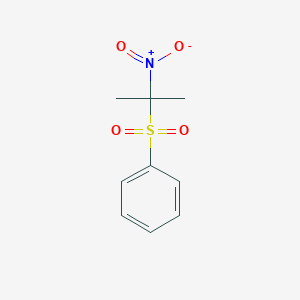![molecular formula C7H7N B14658091 3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile CAS No. 51934-02-2](/img/structure/B14658091.png)
3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylidenebicyclo[210]pentane-1-carbonitrile is an organic compound with the molecular formula C7H7N It is a derivative of bicyclo[210]pentane, a structure known for its strained ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile typically involves the reaction of bicyclo[2.1.0]pentane with a suitable nitrile source under controlled conditions. One common method involves the use of a nitrile such as acetonitrile in the presence of a strong base like sodium hydride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields carboxylic acids or ketones.
Reduction: Reduction results in the formation of primary amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile involves its interaction with various molecular targets. The strained ring system makes it highly reactive, allowing it to participate in a range of chemical reactions. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new bonds and structures.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.0]pentane: The parent compound, known for its strained ring system.
2-Methylbicyclo[2.1.0]pentane: A similar compound with a methyl group at a different position.
Cyclopentene: A less strained analog with similar reactivity.
Uniqueness
3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile is unique due to the presence of both a strained ring system and a nitrile group. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
51934-02-2 |
|---|---|
Fórmula molecular |
C7H7N |
Peso molecular |
105.14 g/mol |
Nombre IUPAC |
3-methylidenebicyclo[2.1.0]pentane-1-carbonitrile |
InChI |
InChI=1S/C7H7N/c1-5-2-7(4-8)3-6(5)7/h6H,1-3H2 |
Clave InChI |
VZILVRRBURUFCX-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC2(C1C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



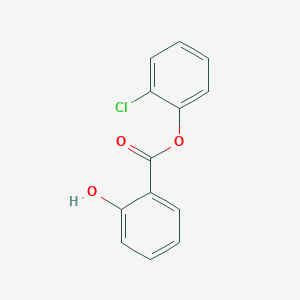
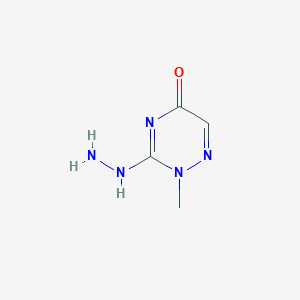


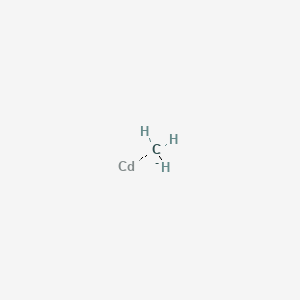
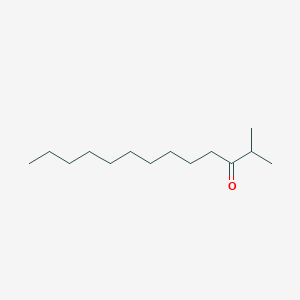
![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)

